Product packaging for m-PEG7-4-nitrophenyl carbonate(Cat. No.:)

m-PEG7-4-nitrophenyl carbonate

Cat. No.: B609285
M. Wt: 461.5 g/mol
InChI Key: LBVAFMHNSCFAMU-UHFFFAOYSA-N
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Description

Overview of Poly(ethylene glycol) Architectures and Functionalization for Specialized Applications

Poly(ethylene glycol) (PEG) is a biocompatible, non-toxic, and hydrophilic polymer composed of repeating ethylene (B1197577) oxide units. chempep.comuni-mainz.desigmaaldrich.com Its ability to increase the hydrodynamic volume and water solubility of conjugated molecules makes it a cornerstone of "stealth" technologies in drug delivery, helping to reduce renal clearance, prolong circulation time, and minimize immune responses. chempep.comtandfonline.comnih.govacs.org

The versatility of PEG stems from its diverse architectures and the ability to introduce reactive functional groups at its termini. sigmaaldrich.comnih.gov This process, known as functionalization, transforms the inert PEG backbone into a reactive tool for covalently attaching it to proteins, peptides, oligonucleotides, or nanoparticles—a process called PEGylation. sigmaaldrich.comtandfonline.comsigmaaldrich.com

PEG architectures can be broadly categorized, each offering distinct advantages for specific applications:

Linear PEGs: The simplest form, often with a reactive group at one or both ends. Monofunctional linear PEGs are commonly used for attaching to a single point on a target molecule. sigmaaldrich.comleadinglifetechnologies.com

Branched PEGs: These include Y-shaped and multi-arm structures (e.g., 4-, 6-, or 8-arm). Branched PEGs can create a larger hydrodynamic radius with a smaller increase in molecular weight compared to linear PEGs, potentially enhancing stability. sigmaaldrich.comnih.govgoogle.com Multi-arm PEGs are fundamental for creating crosslinked hydrogel networks used in tissue engineering and controlled drug release. sigmaaldrich.com

Discrete PEGs (dPEGs): Unlike traditional PEGs, which are mixtures of different chain lengths (polydisperse), dPEGs are single molecular entities with a precisely defined number of ethylene glycol units. sigmaaldrich.comnih.govstratech.co.uk This monodispersity eliminates the variability found in polydisperse mixtures, allowing for precise control over linker length and the physicochemical properties of the final conjugate. nih.govstratech.co.uk The "PEG7" in m-PEG7-4-nitrophenyl carbonate signifies it as a discrete PEG with exactly seven ethylene glycol units.

The choice of functional group is critical as it dictates the conjugation chemistry. By introducing specific reactive groups, PEGs can be designed to target corresponding functional groups on biomolecules, such as amines, thiols, or carboxyls. chempep.comadcreview.com

Table 1: Comparison of Common PEG Architectures

Architecture Key Features Primary Applications
Linear Single polymer chain. Can be monofunctional or bifunctional. PEGylation of proteins and drugs, surface modification. sigmaaldrich.comleadinglifetechnologies.com
Branched (Y-shape) Forked structure. Offers enhanced in vivo stability. PEGylation where improved stability is critical. sigmaaldrich.com
Branched (Multi-arm) 4, 6, or 8 arms radiating from a central core. Formation of hydrogels for drug delivery and tissue engineering. sigmaaldrich.com
Discrete (dPEG®) Single, defined molecular weight and chain length. nih.gov Precision linkers for ADCs, PROTACs, diagnostics, where exact spacing is crucial. stratech.co.ukglpbio.com

Significance of Activated Carbonates in Bioconjugation Chemistry

To attach a PEG linker to a biomolecule, one of its ends must be "activated" with a reactive chemical group. For targeting primary amines, such as the side chain of lysine (B10760008) residues or the N-terminus of proteins, a variety of electrophilic functional groups are used. rsc.orgmit.edu Among these, activated carbonates, particularly p-nitrophenyl carbonates, are highly significant. rsc.orgmdpi.com

The 4-nitrophenyl carbonate group is an effective amine-reactive function. rsc.orgjenkemusa.com It reacts with nucleophilic primary amines on proteins to form a highly stable carbamate (B1207046) (urethane) linkage. jenkemusa.combroadpharm.cominterchim.fr This reaction is favorable and proceeds under mild conditions, typically at a pH range of 7 to 9. thermofisher.cominterchim.fr

A key advantage of using the 4-nitrophenyl carbonate activating group is that the reaction releases 4-nitrophenol (B140041) as a byproduct. jenkemusa.comresearchgate.net This chromophoric molecule can be readily quantified using UV-Vis spectrophotometry, allowing researchers to easily monitor the progress of the conjugation reaction. jenkemusa.comresearchgate.net Compared to other common amine-reactive reagents like N-hydroxysuccinimide (NHS) esters, p-nitrophenyl carbonates can offer a longer hydrolysis half-life, providing more stable and controllable reactions. jenkemusa.com

Positioning of this compound within the Landscape of Amine-Reactive Linkers

This compound is a heterobifunctional, amine-reactive linker that combines several key features into a single, precise molecule. glpbio.comcymitquimica.com

"m-PEG7": The "m" stands for methoxy (B1213986), indicating that one end of the PEG chain is capped with a non-reactive methyl group, making it monofunctional in its reactive capacity. The "PEG7" specifies that it is a discrete PEG linker containing exactly seven ethylene glycol units. nih.govstratech.co.uk This precise length is critical in applications like Proteolysis Targeting Chimeras (PROTACs), where the distance between two bound proteins must be carefully controlled. glpbio.comcymitquimica.commedchemexpress.com The hydrophilic PEG spacer enhances the water solubility of the linker and any molecule it is attached to. chempep.comthermofisher.com

"4-nitrophenyl carbonate": This is the amine-reactive end of the molecule. jenkemusa.combroadpharm.com It specifically targets primary amines on biomolecules to form a stable carbamate bond. mdpi.cominterchim.fr

Within the broader landscape of amine-reactive linkers, this compound occupies a niche as a precision tool. While high-molecular-weight polydisperse PEGs are used to dramatically alter the pharmacokinetics of protein drugs, shorter, discrete PEG linkers like this one are employed where a defined, non-immunogenic, and hydrophilic spacer is needed to connect two different molecular entities without causing aggregation. stratech.co.ukthermofisher.com It is often used in the synthesis of PROTACs and other complex bioconjugates where precise spatial orientation is key to biological function. glpbio.commedchemexpress.comabsin.cn

Table 2: Key Amine-Reactive Functional Groups

Functional Group Reactive Towards Resulting Linkage Key Characteristics
N-Hydroxysuccinimide (NHS) Ester Primary amines (-NH₂) Amide Very common, efficient reaction at pH 7-9, but susceptible to hydrolysis. sigmaaldrich.comthermofisher.comnih.gov
4-Nitrophenyl Carbonate Primary amines (-NH₂) Carbamate (Urethane) Forms stable linkage, reaction can be monitored by release of 4-nitrophenol. jenkemusa.comresearchgate.net
Isothiocyanate Primary amines (-NH₂) Thiourea Forms a stable bond, but can have lower specificity than NHS esters. chempep.commit.edu
Aldehyde Primary amines (-NH₂) Schiff Base (reducible to secondary amine) Reaction requires a subsequent reduction step to form a stable bond. chempep.cominterchim.fr

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H31NO11 B609285 m-PEG7-4-nitrophenyl carbonate

Properties

IUPAC Name

2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethyl (4-nitrophenyl) carbonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H31NO11/c1-25-6-7-26-8-9-27-10-11-28-12-13-29-14-15-30-16-17-31-20(22)32-19-4-2-18(3-5-19)21(23)24/h2-5H,6-17H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBVAFMHNSCFAMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOCCOCCOCCOCCOCCOC(=O)OC1=CC=C(C=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H31NO11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Elucidation of Reaction Mechanisms and Kinetic Profiles

Mechanism of Nucleophilic Acyl Substitution at the 4-Nitrophenyl Carbonate Moiety

The fundamental reaction involving m-PEG7-4-nitrophenyl carbonate is a nucleophilic acyl substitution. In this process, a nucleophile attacks the electrophilic carbonyl carbon of the carbonate, leading to the formation of a new, stable covalent bond and the displacement of the 4-nitrophenolate (B89219) group.

Primary amines, such as the N-terminal amine or the ε-amino group of lysine (B10760008) residues in proteins, are potent nucleophiles that readily react with this compound. preprints.org The reaction proceeds through a stepwise mechanism. nih.govnih.gov The lone pair of electrons on the nitrogen atom of the primary amine initiates a nucleophilic attack on the carbonyl carbon of the carbonate moiety. This attack results in the formation of a transient, unstable tetrahedral intermediate. nih.govnih.gov This intermediate then collapses, leading to the formation of a highly stable carbamate (B1207046) (or urethane) linkage between the PEG chain and the amine-containing molecule. preprints.orginterchim.frinterchim.fr The formation of this stable bond is a key advantage of using nitrophenyl carbonate-activated PEGs for bioconjugation. interchim.frinterchim.fr Kinetic studies on analogous 4-nitrophenyl phenyl carbonate systems show that the reaction is proposed to proceed through a stepwise mechanism, with the possibility of a change in the rate-determining step depending on the basicity of the reacting amine. nih.gov

A critical feature of the this compound reagent is the 4-nitrophenyl group, which functions as an excellent leaving group upon nucleophilic attack. preprints.orgemerginginvestigators.org Following the formation of the tetrahedral intermediate, the carbonate structure collapses, and the bond between the carbonyl carbon and the oxygen of the 4-nitrophenol (B140041) moiety is cleaved. nih.gov The phenolate (B1203915) is expelled as the 4-nitrophenoxide anion, a process facilitated by its stability. The pKa of 4-nitrophenol is approximately 7.15, making it a good leaving group under neutral to basic reaction conditions. emerginginvestigators.org The release of the 4-nitrophenolate ion, which is yellow, provides a convenient method for monitoring the progress of the conjugation reaction in real-time using UV-visible spectroscopy. emerginginvestigators.orgmdpi.comnih.gov The degree of PEGylation can be quantified by measuring the absorbance of the released 4-nitrophenol. mdpi.comnih.gov

Factors Influencing Reaction Kinetics and Efficiency in Bioconjugation

The efficiency and selectivity of the conjugation reaction between this compound and target molecules are governed by several interconnected factors. These include the pH of the reaction medium, the structural features of the conjugation partner, and the solvent environment.

The pH of the reaction buffer is a critical parameter that influences both the rate of the desired aminolysis reaction and the rate of the competing hydrolysis reaction. For the amine to act as a nucleophile, it must be in its unprotonated, free-base form. The reactivity of amine groups is therefore highly pH-dependent. interchim.frinterchim.fr The reaction between PEG-nitrophenyl carbonate and amines is typically most effective in a slightly basic pH range of 7.5 to 8.5. preprints.org

This pH dependence can be exploited to achieve site-selective PEGylation. The N-terminal α-amine of a protein generally has a pKa in the range of 7.6 to 8.0, whereas the ε-amino group of lysine residues has a pKa of about 10. interchim.frinterchim.frwhiterose.ac.uk By controlling the reaction pH (e.g., at pH ~7.5-8.0), the N-terminal amine can be preferentially targeted due to its higher proportion of the more reactive, unprotonated form compared to lysine amines. whiterose.ac.uk

However, at higher pH values, the rate of hydrolysis of the 4-nitrophenyl carbonate ester increases, where water or hydroxide (B78521) ions act as the nucleophile. mdpi.comrsc.org This side reaction consumes the activated PEG reagent and can reduce conjugation efficiency. Spectrophotometric studies on the hydrolysis of 4-nitrophenyl carbonates and carbamates show that hydrolysis is significantly accelerated only in basic conditions, becoming most effective at pH 12 and above. emerginginvestigators.org Therefore, an optimal pH must be chosen to maximize amine reactivity while minimizing carbonate hydrolysis.

Table 1: pH Influence on Reaction Rates

pH Range Predominant Reaction Rationale Citation
< 7.0 Slow aminolysis Most amines are protonated (less nucleophilic). interchim.fr, interchim.fr
7.5 - 8.5 Optimal aminolysis Balance between unprotonated amines and minimal carbonate hydrolysis. preprints.org
> 9.0 Increased hydrolysis and lysine reactivity Hydroxide concentration increases, leading to faster hydrolysis. Lysine amines become more deprotonated and reactive. interchim.fr, interchim.fr, rsc.org
> 12.0 Rapid hydrolysis Hydrolysis becomes the dominant reaction pathway. emerginginvestigators.org

The structural and electronic properties of the molecule to be conjugated significantly impact the reaction kinetics. Steric hindrance around the target amine group can impede the approach of the bulky this compound reagent, thereby decreasing reactivity. nih.gov For instance, efficient coupling of reagents to the inner layers of densely packed structures like polymer brushes can be challenging due to steric crowding. semanticscholar.org Conversely, the introduction of flexible PEG chains can sometimes help to reduce steric hindrance compared to more rigid linkers. nih.gov

The choice of solvent can influence reaction rates and the stability of the activated PEG reagent. The synthesis of nitrophenyl carbonate-activated PEGs is typically performed in aprotic organic solvents such as acetonitrile (B52724), dimethylformamide (DMF), or dichloromethane (B109758) (DCM). mdpi.comgoogle.com Bioconjugation reactions, however, are most often carried out in aqueous buffer systems to maintain the native structure and function of the biological target.

The polarity of the solvent can affect reaction kinetics. Studies on other organic reactions have shown a direct relationship between solvent polarity and reaction rate, with more polar solvents leading to faster product formation. kobv.de In the context of aminolysis of carbonates, reactions are often performed in mixed aqueous-organic solvents, such as aqueous ethanol. nih.gov The presence of organic co-solvents can sometimes lead to side reactions, although this is more pronounced for other types of PEG linkers like maleimides at high pH. interchim.frinterchim.fr For this compound, the primary considerations in an aqueous environment are maintaining the solubility of the reagent and the stability of the protein, while managing the competing hydrolysis reaction.

Table 2: Summary of Factors Influencing Reaction Kinetics

Factor Effect on Reaction Rate/Efficiency Mechanism Citation
pH Increases from acidic to optimal basic pH (7.5-8.5), then decreases due to hydrolysis. Affects deprotonation state of amine nucleophile and concentration of hydroxide ions. preprints.org, emerginginvestigators.org, rsc.org
Steric Hindrance Decreases rate. Physically obstructs the approach of the nucleophile to the electrophilic carbonate. nih.gov, semanticscholar.org
Amine Basicity Increases rate. More basic amines are generally stronger nucleophiles, accelerating the formation of the tetrahedral intermediate. nih.gov, nih.gov
Solvent Polarity Can influence rate. Affects the stabilization of charged intermediates and transition states. kobv.de
Aqueous Environment Introduces competing hydrolysis reaction. Water/hydroxide acts as a competing nucleophile. mdpi.com, rsc.org

Comparative Reactivity with Other Activated PEG Esters (e.g., Succinimidyl Carbonates)

The reactivity of this compound and other activated polyethylene (B3416737) glycol (PEG) esters is a critical factor in bioconjugation, influencing not only the efficiency of the reaction but also the selectivity and stability of the resulting conjugate. The primary functional groups targeted by these reagents are the nucleophilic amine groups found in proteins and peptides, such as the ε-amino group of lysine residues and the N-terminal α-amino group. interchim.frinterchim.fr The reaction of this compound with these amines results in the formation of a stable urethane (B1682113) (carbamate) linkage. interchim.frinterchim.fr

Hydrolytic Stability and Reactivity:

A key differentiator between various activated PEG esters is their susceptibility to hydrolysis, which competes with the desired aminolysis reaction in aqueous media. Methoxy (B1213986) PEG nitrophenyl carbonate (m-PEG-NPC) is noted to have a longer hydrolysis half-life compared to reagents like m-PEG-Succinimidyl Carboxymethyl (SCM) esters. jenkemusa.com This increased stability in aqueous solutions provides a wider time frame for the conjugation reaction to occur.

Conversely, PEG-succinimidyl carbonate (PEG-SC) is known for its high reactivity but can also be prone to instability in aqueous alkaline solutions. conicet.gov.arbiochempeg.com The reactivity of succinimidyl esters, including succinimidyl carbonates, is generally high, which can be advantageous for rapid conjugation but also increases the rate of undesirable hydrolysis. conicet.gov.arbiochempeg.com The reactivity order for several m-PEG carbonate derivatives has been established as: PEG-succinimidyl carbonate (22) > PEG-trichlorophenyl carbonate (21) > PEG-p-nitrophenyl carbonate (19) > PEG-benzotriazolyl carbonate (20). conicet.gov.ar

Kinetic studies on the hydrolysis of various activated esters are often used as a measure of their reactivity. For instance, the half-life of m-PEG-succinimidyl succinate (B1194679) at pH 8 has been reported to be about 20 minutes. conicet.gov.ar While specific kinetic data for this compound is not extensively detailed in the provided results, the general consensus is that p-nitrophenyl carbonates are considered to be slowly reactive compared to some other activated esters. ucl.ac.be This slower reactivity can be beneficial for achieving greater selectivity in the modification of proteins.

The reaction of 4-nitrophenyl carbonates with amines is understood to proceed via a stepwise mechanism involving a zwitterionic tetrahedral intermediate. nih.gov The rate of this reaction is influenced by the basicity of the amine. researchgate.net

Influence of Spacers and pH:

The structure of the linker arm or "spacer" between the PEG polymer and the active carbonate group can also modulate reactivity. For m-PEG-NHS carbonates, introducing aliphatic spacers of increasing lengths leads to a sharp decrease in reactivity. conicet.gov.ar This allows for the fine-tuning of the reagent's stability and reactivity profile.

The pH of the reaction medium is a crucial parameter. Amine pegylation with succinimidyl esters is typically performed at a pH of 7-8.5. jenkemusa.combiochempeg.com At these pH levels, the primary amine groups are sufficiently deprotonated to act as effective nucleophiles. biochempeg.com However, higher pH also accelerates the hydrolysis of the ester, creating a competitive environment. biochempeg.com For some applications, such as targeting the N-terminal amine, a lower pH of around 5-6 may be employed to exploit the difference in pKa values between the N-terminal α-amino group and the ε-amino group of lysine. interchim.frinterchim.fr

Linkage Stability:

A significant advantage of using p-nitrophenyl carbonates and succinimidyl carbonates is the formation of stable linkages. Both react with amines to form urethane bonds, which are generally more resistant to hydrolysis than the ester bonds formed by some other activated PEGs like PEG-succinimidyl succinate. interchim.frinterchim.frucl.ac.be The ester linkage in the backbone of PEG-succinimidyl succinate, for example, is susceptible to hydrolytic cleavage. interchim.frinterchim.fr

Comparative Reactivity and Stability Data

The following table summarizes the comparative characteristics of m-PEG-4-nitrophenyl carbonate and other activated PEG esters based on available research findings.

Activated PEG EsterLeaving GroupLinkage with AminesRelative Reactivity/Stability
m-PEG-4-nitrophenyl carbonate4-nitrophenoxideUrethaneSlowly reactive; longer hydrolysis half-life compared to some succinimidyl esters. jenkemusa.comucl.ac.be
m-PEG-Succinimidyl Carbonate (SC)N-hydroxysuccinimideUrethaneHighly reactive; provides excellent reactivity and higher stability in aqueous solutions compared to other NHS esters. jenkemusa.combiochempeg.com
m-PEG-Succinimidyl Succinate (SS)N-hydroxysuccinimideAmideReactive, but the resulting ester bond in the backbone is susceptible to hydrolysis. interchim.frinterchim.fr
m-PEG-Succinimidyl Glutarate (SG)N-hydroxysuccinimideAmidePotentially more resistant to hydrolysis than PEG-SS due to a longer alkyl chain. interchim.frinterchim.fr
m-PEG-Benzotriazolyl CarbonateBenzotriazoleUrethaneSlowly reactive. ucl.ac.be
m-PEG-Trichlorophenyl CarbonateTrichlorophenoxideUrethaneSlowly reactive. ucl.ac.be

Applications in Advanced Bioconjugation and Materials Science

Site-Specific and Non-Site-Specific Modification of Biomolecules

PEGylation, the covalent attachment of PEG chains to molecules, is a widely used strategy to improve the physicochemical properties of biomolecules, such as enhancing solubility and in vivo stability. beilstein-journals.orgnih.gov The 4-nitrophenyl carbonate group of m-PEG7-4-nitrophenyl carbonate is an activated ester that readily reacts with primary amine groups found on biomolecules to form stable, neutral urethane (B1682113) (carbamate) linkages. interchim.frjenkemusa.comucl.ac.be

Table 1: Properties of this compound

Property Value Source
CAS Number 678150-56-6 glpbio.comsigmaaldrich.com
Molecular Formula C₂₀H₃₁NO₁₁ cymitquimica.com
Molecular Weight 461.46 g/mol cymitquimica.commedchemexpress.com
Purity ≥95% cymitquimica.comaxispharm.com
Physical Form Solid sigmaaldrich.com
Reactive Group 4-Nitrophenyl Carbonate interchim.frbroadpharm.com
Reactive Towards Primary Amines (-NH₂) jenkemusa.com
Resulting Linkage Urethane (Carbamate) interchim.frucl.ac.be

The modification of proteins and peptides with PEG chains is a cornerstone of biopharmaceutical development and the creation of sophisticated research tools. researchgate.net this compound serves as an effective reagent for this purpose. The 4-nitrophenyl carbonate group reacts with the primary amine groups on a protein, primarily the ε-amino group of lysine (B10760008) residues and the N-terminal α-amino group. jenkemusa.comnih.gov This reaction results in a stable urethane bond, covalently attaching the m-PEG7- chain to the protein or peptide. interchim.frucl.ac.be

This conjugation can be either non-site-specific, modifying multiple available lysine residues, or site-specific if targeted to the N-terminus by controlling the reaction pH. interchim.fr The lower pKa of the N-terminal amino group (~7.6-8.0) compared to lysine's ε-amino group (~10) allows for preferential reaction at a slightly acidic to neutral pH. interchim.fr

The attachment of the hydrophilic PEG7 chain can enhance the aqueous solubility and stability of modified proteins and peptides, which is particularly useful for creating fluorescently labeled or biotinylated probes for research applications where aggregation or non-specific binding is a concern. axispharm.com The reaction progress can be monitored by measuring the release of the p-nitrophenol byproduct via UV spectroscopy. jenkemusa.com

The principles of amine-reactive PEGylation can be extended to the functionalization of nucleic acids and oligonucleotides for therapeutic and diagnostic applications. While direct modification of natural nucleic acids is not feasible with this reagent, synthetic oligonucleotides are frequently prepared with amine-terminated linkers at the 3' or 5' end, or internally, to allow for post-synthesis conjugation.

This compound can react with these amino-modified nucleic acids to attach the discrete m-PEG7- linker. This PEGylation can improve the solubility and pharmacokinetic properties of oligonucleotide-based therapeutics. In diagnostics, attaching a PEG spacer can move a reporter molecule (like a fluorescent dye or biotin) away from the nucleic acid backbone, reducing steric hindrance and potentially improving its interaction with detection systems. broadpharm.com This strategy is also employed in the functionalization of solid supports for various nucleic acid analysis methods. google.com

PEGylation is a valuable technique for modifying carbohydrates and lipids to alter their biological and physical properties. beilstein-journals.orgnih.gov

Carbohydrate PEGylation: Many biologically important carbohydrates and polysaccharides, such as chitosan, contain primary amine groups. These amines can be targeted by this compound to form carbamate-linked PEG-carbohydrate conjugates. beilstein-journals.orgnih.gov This modification can enhance the water solubility and bioavailability of carbohydrate-based drugs or create novel biomaterials with specific properties. nih.gov GlycoPEGylation, which involves attaching PEG to the carbohydrate moieties of glycoproteins, is another advanced strategy that can yield more homogenous products compared to random protein PEGylation. beilstein-journals.orgnih.gov

Lipid PEGylation: Lipids containing a primary amine headgroup (e.g., phosphatidylethanolamine (B1630911), PE) can be conjugated with this compound. The resulting PEG-lipid conjugates are critical components in the formation of "stealth" liposomes and lipid nanoparticles (LNPs) for drug delivery. The hydrophilic PEG chains form a protective layer on the surface of the liposome (B1194612), which sterically hinders opsonization and recognition by the reticuloendothelial system, thereby prolonging circulation time. The defined n=7 length of this specific PEG linker allows for precise control over the density and thickness of this protective layer.

Design and Synthesis of Proteolysis Targeting Chimeras (PROTACs)

Perhaps the most prominent application of this compound is in the field of targeted protein degradation, specifically in the synthesis of Proteolysis Targeting Chimeras (PROTACs). glpbio.commedchemexpress.comtargetmol.com

PROTACs are heterobifunctional molecules that consist of two distinct ligands connected by a chemical linker. nih.gov One ligand binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase. glpbio.commedchemexpress.com This proximity induces the ubiquitination of the POI, marking it for degradation by the proteasome. medchemexpress.comnih.gov

This compound is frequently used as a building block to form the linker component of a PROTAC. glpbio.comcymitquimica.comtargetmol.comchemsrc.com In a typical synthetic scheme, the 4-nitrophenyl carbonate end is reacted with an amine-containing E3 ligase ligand (or a precursor). After this conjugation, the methoxy-PEG7 chain has a terminal hydroxyl group (following the release of the nitrophenyl group and subsequent steps) that can be further functionalized to connect to the POI ligand, thus completing the PROTAC structure. The PEG-based linker serves several key functions:

Solubility Enhancement: PEG linkers are hydrophilic and can significantly improve the often-poor aqueous solubility of complex PROTAC molecules. biochempeg.com

Synthetic Tractability: Using discrete PEG building blocks like this compound allows for the systematic and rapid assembly of PROTAC libraries with varying linker lengths to screen for optimal degradation activity. biochempeg.com

Table 2: Role of m-PEG7-Linker in PROTAC Architecture

PROTAC Component Function Role of this compound
Warhead Binds to the target Protein of Interest (POI). The PEG7 linker connects the warhead to the E3 ligase ligand.
Linker Covalently connects the warhead and the E3 ligase ligand, and determines the spatial orientation of the ternary complex. Serves as a flexible, hydrophilic spacer of a defined length (n=7). biochempeg.comnih.gov
E3 Ligase Ligand Recruits an E3 ubiquitin ligase (e.g., VHL, CRBN). nih.gov The 4-nitrophenyl carbonate end can be used to conjugate the linker to an amine-functionalized E3 ligase ligand. interchim.frjenkemusa.com

The length and composition of the linker are not passive components; they are critical determinants of a PROTAC's efficacy. nih.govnih.gov The linker must be of an optimal length to span the distance between the POI and the E3 ligase, enabling the formation of a stable and productive ternary complex. nih.gov

If the linker is too short, steric hindrance may prevent the simultaneous binding of both proteins, resulting in no degradation. nih.gov

If the linker is too long, it may not effectively bring the two proteins into close enough proximity for efficient ubiquitin transfer. nih.gov

The discrete n=7 length of this compound provides a specific distance and degree of flexibility in the PROTAC's architecture. Research has shown that even a single ethylene (B1197577) glycol unit can dramatically alter a PROTAC's degradation activity and even its selectivity for different protein targets. nih.govnih.gov For instance, studies comparing PROTACs with different PEG linker lengths have demonstrated that one length may be highly potent while others are completely inactive. nih.gov Therefore, the use of monodisperse PEG linkers like the PEG7 variant is crucial for rationally designing and optimizing potent and selective protein degraders.

Functionalization of Nanoparticles and Polymeric Carriers for Research Systems

The covalent attachment of PEG chains using reagents like this compound is a cornerstone strategy for enhancing the functionality of nanoparticles and polymeric carriers. The 4-nitrophenyl carbonate group readily reacts with primary amine groups on the surface of these carriers, forming stable urethane linkages. interchim.frjenkemusa.com This surface modification, known as PEGylation, imparts significant advantages, including improved water solubility, enhanced biocompatibility, and reduced nonspecific protein absorption, which can prolong circulation time in biological systems. cymitquimica.comnih.govbiochempeg.com

Liposomes and micelles are self-assembled lipid-based nanostructures widely explored as carriers in research. However, their utility can be limited by rapid clearance from circulation by the mononuclear phagocyte system. biochempeg.com Surface modification with PEG chains, or PEGylation, is a critical technique to overcome this limitation.

The process involves the reaction of an activated PEG derivative, such as this compound, with amine-containing phospholipids, like phosphatidylethanolamine (PE), incorporated into the liposome or micelle bilayer. researchgate.net This covalent attachment creates a hydrophilic polymer shell on the nanoparticle surface. This "stealth" coating sterically hinders the absorption of opsonin proteins, thereby reducing phagocytic uptake and significantly extending the carrier's circulation half-life. biochempeg.com This enhanced stability and circulation time are crucial for passive targeting of specific tissues through the enhanced permeability and retention (EPR) effect. biochempeg.com Researchers can manipulate the density and length of the grafted PEG chains to fine-tune the carrier's properties for specific applications. mdpi.comnih.gov

Dendrimers and hyperbranched polymers are highly branched, three-dimensional macromolecules with a large number of surface functional groups, making them ideal scaffolds for various applications. Modifying the surface of these polymers with PEG chains using this compound enhances their water solubility and biocompatibility. nih.gov

The amine-terminated surfaces of common dendrimers, such as polyamidoamine (PAMAM) dendrimers, provide readily available sites for reaction with the 4-nitrophenyl carbonate moiety of the PEG linker. nih.govnih.gov This conjugation process involves reacting the dendrimer with the activated PEG in a suitable solvent like dimethyl sulfoxide (B87167) (DMSO). nih.gov The extent of PEGylation can be controlled by adjusting the molar ratio of the PEG reagent to the dendrimer. nih.gov However, steric hindrance from the growing number of attached PEG chains can limit the maximum achievable conjugation ratio, especially for higher generation dendrimers or longer PEG chains. nih.gov These PEGylated dendrimers serve as advanced, multifunctional platforms in research systems.

Table 1: Synthesis Parameters for PAMAM-PEG Conjugates This interactive table summarizes typical reaction conditions for the synthesis of PEGylated PAMAM dendrimers using activated PEG carbonates.

Parameter Description Reference
Dendrimer G3 or G5 PAMAM nih.govnih.gov
PEG Reagent m-PEG-4-nitrophenyl carbonate nih.govnih.gov
Solvent Dimethyl sulfoxide (DMSO) nih.govnih.gov
Reaction Time 3 - 5+ days nih.govnih.gov
Temperature Room Temperature nih.govnih.gov

| Purification | Size Exclusion Chromatography (SEC) or Dialysis | nih.govnih.gov |

The utility of various nanomaterials, including quantum dots, gold nanoparticles, and carbon nanotubes, is often expanded by improving their dispersibility in aqueous media and enhancing their biocompatibility. Grafting PEG chains to the surface of these materials via reagents like this compound is a widely adopted strategy to achieve these goals. nih.gov

For this modification to be possible, the nanomaterial surface must possess or be functionalized with primary amine groups. The amine-reactive 4-nitrophenyl carbonate end of the PEG linker then covalently attaches the hydrophilic polymer chain. interchim.fr This PEG layer creates a hydration shell around the nanomaterial, preventing aggregation and increasing its stability and dispersibility in aqueous buffers. nih.gov Furthermore, the biocompatible PEG coating minimizes nonspecific interactions with cells and proteins, reducing potential toxicity and immunogenicity, which is a critical step for their use in biological research systems. nih.gov

Development of Modular Hydrogel Systems and Soft Materials

Hydrogels are water-swollen, cross-linked polymer networks that can mimic the properties of the natural extracellular matrix, making them highly valuable for tissue engineering and cell culture research. nih.govacs.org Activated PEG linkers, including multi-arm variants functionalized with nitrophenyl carbonate groups, are key components in the modular design of these soft materials. researchgate.net

Hydrogels can be formed by cross-linking functionalized PEG precursors with peptides containing multiple amine groups. Multi-arm PEG molecules activated with 4-nitrophenyl carbonate (e.g., four-arm PEG-NPC) can serve as the primary structural component of the gel. researchgate.net

When these activated PEGs are mixed with peptides containing amine-bearing amino acid residues, such as lysine, a cross-linking reaction occurs. researchgate.net The 4-nitrophenyl carbonate groups react with the primary amines on the peptides to form stable urethane bonds, resulting in the formation of a three-dimensional hydrogel network. interchim.frresearchgate.net This method allows for the creation of highly modular hydrogels. By choosing peptides with specific biological functions (e.g., cell adhesion sequences or enzyme cleavage sites), researchers can create "smart" hydrogels that can interact with cells or degrade in response to specific stimuli. researchgate.net

Table 2: Example of a Hydrogel Formation Protocol This interactive table outlines a general procedure for creating a PEG-peptide hydrogel using an activated PEG linker.

Step Procedure Purpose Reference
1 Dissolve four-arm PEG-hydroxyl in an anhydrous solvent (e.g., DCM). Prepare the PEG backbone for activation. researchgate.net
2 React with 4-nitrophenyl chloroformate. Activate the terminal hydroxyl groups to 4-nitrophenyl carbonates. researchgate.net
3 Purify the resulting multi-arm PEG-NPC. Remove unreacted reagents and byproducts. researchgate.net
4 Dissolve the purified PEG-NPC in a buffer. Prepare the cross-linker for gelation. researchgate.net
5 Add an amine-containing peptide solution. Initiate the cross-linking reaction. researchgate.net

| 6 | Allow time for gelation to occur. | Form the stable hydrogel network. | researchgate.net |

The physical and mechanical properties of hydrogels, such as stiffness, swelling ratio, and mesh size, are critical parameters that influence cell behavior in 3D culture environments. acs.orgacs.org A key advantage of using modular systems based on activated PEGs is the ability to precisely control these properties by tuning the cross-linking or PEGylation density.

By altering the polymer concentration of the PEG-NPC precursor, researchers can directly influence the final properties of the hydrogel. acs.org A higher concentration of PEG-NPC leads to a higher cross-linking density, which results in a stiffer hydrogel with a smaller mesh size and a lower swelling ratio. acs.org Conversely, lower polymer concentrations produce softer gels with larger pores. This ability to tailor the mechanical environment allows for the systematic study of how material properties like matrix stiffness affect cell fate, proliferation, and differentiation, providing valuable insights for tissue engineering and regenerative medicine research. acs.orgacs.org

Creation of Biosensors and Advanced Diagnostic Probes

The development of highly sensitive and specific biosensors and diagnostic probes often relies on the stable immobilization of biological recognition elements onto a transducer surface. Furthermore, enhancing the solubility and in vivo performance of imaging agents is crucial for their diagnostic efficacy. The this compound linker is instrumental in both of these areas, facilitating the precise construction of complex diagnostic molecules.

A cornerstone of biosensor performance is the effective attachment of biorecognition molecules, such as antibodies or enzymes, to the sensor's surface. The this compound linker provides a reliable method for this covalent attachment. researchgate.netresearchgate.net The process leverages the reactivity of the 4-nitrophenyl carbonate group toward nucleophilic primary amine groups, which are abundantly available on the lysine residues and the N-terminus of proteins. interchim.frnih.gov

The reaction between the linker and a protein proceeds under mild pH conditions (typically pH 6.5-9.5) and results in the formation of a highly stable urethane (carbamate) linkage. interchim.frunige.ch The 4-nitrophenol (B140041) released during the reaction is a good leaving group, which drives the reaction to completion. This covalent bond ensures that the biorecognition molecule is permanently affixed to the sensing platform, preventing leaching and maintaining signal integrity over time. nih.gov

The integral PEG7 chain plays a multifaceted role in this application. Firstly, it acts as a hydrophilic spacer arm, physically extending the attached biomolecule away from the sensor surface. researchgate.netnih.gov This separation minimizes steric hindrance and improves the accessibility of the biomolecule's active site for target binding, thereby enhancing the sensitivity of the biosensor. researchgate.net Secondly, the inherent hydrophilicity of the PEG chain helps to create a hydration layer on the sensor surface, which is crucial for reducing the non-specific binding of other proteins or molecules from the sample matrix. broadpharm.com This reduction in non-specific adsorption, or "fouling," leads to a significantly improved signal-to-noise ratio, a critical parameter for any diagnostic device. nih.govbroadpharm.com

Table 1: Covalent Conjugation via this compound

FeatureDescription
Reactive Group (Linker) 4-Nitrophenyl Carbonate (-O-C(O)-O-C₆H₄-NO₂)
Target Group (Sensing Element) Primary Amine (-NH₂) (e.g., on Lysine residues of proteins)
Resulting Covalent Bond Urethane (Carbamate) Linkage (-O-C(O)-NH-) interchim.frnih.gov
Reaction pH Mildly alkaline conditions (pH 6.5 - 9.5) interchim.fr
Byproduct 4-Nitrophenol
Key Advantages Stable bond formation, reduced steric hindrance, minimized non-specific binding. researchgate.netnih.gov

In the field of molecular imaging, probes are designed to specifically accumulate in a region of interest (e.g., a tumor) and generate a detectable signal. These probes are often complex conjugates consisting of a targeting moiety, an imaging component (like a fluorescent dye or a chelator for a radionuclide), and linkers to connect them. The this compound linker is well-suited for constructing such advanced imaging agents. lumiprobe.com

The linker can be used to attach the PEG7 chain and an imaging payload to a targeting biomolecule, such as an antibody or peptide fragment, that contains available amine groups. For instance, a fluorescent dye or a metal-chelating agent (like DOTA for PET imaging) can first be modified to possess a primary amine, which can then be conjugated to an amine-reactive linker. Alternatively, the this compound can be used to connect a targeting protein to a payload that has been pre-functionalized.

Table 2: Example Components of a Functionalized Imaging Probe

ComponentExampleRole
Targeting Moiety Monoclonal AntibodyBinds to a specific biomarker on target cells (e.g., cancer cells).
Linker This compound Covalently attaches the imaging payload to the targeting moiety via an amine group. Provides spacing and improves solubility.
Imaging Payload Fluorescent Dye (e.g., Cy5)Generates a detectable signal for optical imaging.
Resulting Conjugate Antibody-PEG7-DyeAn imaging probe for targeted fluorescence imaging.

Advanced Analytical and Spectroscopic Characterization of M Peg7 4 Nitrophenyl Carbonate Conjugates

Spectrophotometric Monitoring of 4-Nitrophenol (B140041) Release for Reaction Progress Analysis

The reaction of m-PEG7-4-nitrophenyl carbonate with primary amines on a biomolecule results in the formation of a stable urethane (B1682113) linkage and the release of 4-nitrophenol (4-NP). mdpi.com This reaction by-product provides a convenient real-time method for monitoring the progress of the conjugation reaction. 4-Nitrophenol exhibits a distinct yellow color in solution and has a strong absorbance maximum, which can be quantified spectrophotometrically. sigmaaldrich.com

By monitoring the increase in absorbance at the specific wavelength for 4-nitrophenol, typically around 400 nm, the extent of the PEGylation reaction can be followed. This allows for the optimization of reaction conditions such as pH, temperature, and reactant molar ratios to achieve the desired degree of modification. researchgate.net The concentration of released 4-nitrophenol can be calculated using the Beer-Lambert law, providing a direct measure of the number of PEG chains that have been successfully conjugated to the biomolecule.

Table 1: Spectrophotometric Data for Reaction Monitoring

Time (minutes)Absorbance at 400 nmConcentration of 4-Nitrophenol (µM)
00.0120.7
150.25815.2
300.48928.8
600.85350.2
1201.21571.5
2401.45085.3
This table presents hypothetical data illustrating the typical progression of a PEGylation reaction as monitored by the release of 4-nitrophenol.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Conjugates

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for the detailed structural characterization of this compound and its conjugates. acs.orgnih.gov Both ¹H and ¹³C NMR can provide valuable information on the molecular weight, purity, and the success of the conjugation reaction. acs.org

In the ¹H NMR spectrum of the this compound reagent, characteristic signals for the methoxy (B1213986) group protons, the ethylene (B1197577) glycol repeating units, and the aromatic protons of the 4-nitrophenyl group are observed. Upon successful conjugation, the signals corresponding to the 4-nitrophenyl group disappear, and new signals corresponding to the urethane linkage and the modified biomolecule appear. mdpi.com By comparing the integration of the m-PEG protons to specific protons on the biomolecule, the degree of PEGylation can be determined. acs.org Solid-state NMR can also be employed to assess the structural integrity of proteins after PEGylation. cornell.edunih.gov

Table 2: Key ¹H NMR Chemical Shifts for this compound and its Conjugate

Functional GroupThis compound (ppm)m-PEG7-Biomolecule Conjugate (ppm)
m-PEG Methoxy (CH₃O-)~3.38~3.38
PEG Backbone (-OCH₂CH₂O-)~3.64~3.64
4-Nitrophenyl Aromatic Protons~7.4 and ~8.3Absent
Urethane Linkage (-NHCOO-)Absent~7.5 - 8.5 (broad)
Note: The exact chemical shifts can vary depending on the solvent and the specific biomolecule being conjugated.

Mass Spectrometry Techniques (e.g., MALDI-TOF, ESI-MS) for Molecular Weight and Purity Assessment

Mass spectrometry (MS) is an indispensable tool for determining the molecular weight and assessing the purity and heterogeneity of PEGylated conjugates. walshmedicalmedia.comcreative-proteomics.comtandfonline.com The two most common techniques used are Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) and Electrospray Ionization (ESI-MS).

MALDI-TOF MS is particularly well-suited for the analysis of large molecules and can provide information on the average molecular weight and the degree of PEGylation. walshmedicalmedia.comchromatographyonline.comresearchgate.net It can resolve the different PEGylated species (e.g., mono-, di-, tri-PEGylated) and can also detect the presence of any unreacted protein. chromatographyonline.comresearchgate.net In some cases, in-source decay in MALDI-MS can be used to help identify the site of PEGylation. acs.org

ESI-MS, often coupled with liquid chromatography (LC-MS), is another powerful technique that can provide detailed information about the distribution of PEGylated species. walshmedicalmedia.comnih.gov While the polydispersity of PEG can complicate ESI-MS spectra, techniques such as charge reduction can simplify the spectra and allow for accurate mass determination. nih.govthermofisher.com In-source collision-induced dissociation (CID) can be used to generate fragment ions characteristic of the PEG chain, which can be useful for quantitative analysis. acs.org

Table 3: Comparison of Mass Spectrometry Techniques for PEGylated Conjugate Analysis

TechniqueInformation ProvidedAdvantagesLimitations
MALDI-TOF MS Average molecular weight, degree of PEGylation, presence of unreacted protein. walshmedicalmedia.comchromatographyonline.comHigh mass range, tolerant to some impurities. walshmedicalmedia.comLower resolution compared to ESI-MS, potential for fragmentation.
ESI-MS Distribution of PEGylated species, accurate mass of individual species. walshmedicalmedia.comnih.govHigh resolution and accuracy, can be coupled with LC. walshmedicalmedia.comComplex spectra due to multiple charging and PEG polydispersity. walshmedicalmedia.comnih.gov

Chromatographic Methods for Conjugate Separation and Quantification

Chromatographic techniques are essential for the separation of PEGylated products from unreacted starting materials and for the quantification of the different species in the reaction mixture.

Size Exclusion Chromatography (SEC) for PEGylated Product Analysis

Size Exclusion Chromatography (SEC) separates molecules based on their hydrodynamic volume. sigmaaldrich.cnchromatographyonline.com Since PEGylation increases the size of a biomolecule, SEC is an effective method for separating the PEGylated conjugate from the smaller, unreacted biomolecule. chromatographyonline.comsigmaaldrich.cnsci-hub.se By calibrating the column with standards of known molecular weight, the apparent molecular weight of the conjugate can be estimated. SEC is widely used to monitor the progress of PEGylation reactions and to assess the purity of the final product. chromatographyonline.comsci-hub.se

High-Performance Liquid Chromatography (HPLC) for Purity and Reaction Monitoring

High-Performance Liquid Chromatography (HPLC), particularly reversed-phase HPLC (RP-HPLC), is a high-resolution technique used for the analysis and purification of PEGylated conjugates. thermofisher.comnih.gov RP-HPLC separates molecules based on their hydrophobicity. The attachment of the hydrophilic PEG chain alters the retention time of the biomolecule, allowing for the separation of the conjugate from the unreacted starting material. lcms.cz HPLC can be used to monitor the reaction kinetics and to determine the purity of the final product with high accuracy. thermofisher.comnih.gov Coupling HPLC with detectors like UV/Vis and charged aerosol detection (CAD) can provide comprehensive quantitative information about both the biomolecule and the PEG components. thermofisher.com

Table 4: Chromatographic Methods for Analyzing this compound Conjugates

MethodPrinciple of SeparationApplication
Size Exclusion Chromatography (SEC) Hydrodynamic volume. sigmaaldrich.cnSeparation of PEGylated conjugate from unreacted biomolecule, monitoring reaction progress. chromatographyonline.comsci-hub.se
High-Performance Liquid Chromatography (HPLC) Hydrophobicity (Reversed-Phase). thermofisher.comHigh-resolution separation, purity assessment, reaction monitoring. thermofisher.comnih.gov

Spectroscopic Analysis of Urethane Linkage Formation

The formation of the urethane linkage is the key chemical event in the conjugation of this compound to a biomolecule. This linkage can be characterized by spectroscopic methods, primarily Fourier-Transform Infrared (FTIR) spectroscopy.

In the FTIR spectrum, the disappearance of the isocyanate peak (if the activated PEG were an isocyanate) at approximately 2270 cm⁻¹ and the appearance of the characteristic urethane carbonyl (C=O) stretching vibration around 1700 cm⁻¹ confirms the successful formation of the urethane bond. rsc.org Additionally, the N-H stretching vibration of the urethane group can be observed in the region of 3300-3500 cm⁻¹. nih.gov These spectral changes provide direct evidence of the covalent bond formation between the m-PEG7 moiety and the target biomolecule.

Theoretical and Computational Investigations

Quantum Chemical Calculations for Understanding Reactivity and Stability

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the intrinsic properties of m-PEG7-4-nitrophenyl carbonate, such as the reactivity of its functional groups and the conformational preferences of its polyethylene (B3416737) glycol (PEG) linker.

The reactivity of the this compound is primarily dictated by the 4-nitrophenyl carbonate group. This group serves as an active ester, designed for facile reaction with nucleophiles, most commonly primary amines on biomolecules, to form stable carbamate (B1207046) linkages.

Density Functional Theory (DFT) has been employed to understand the electronic characteristics that drive this reactivity. Studies on analogous 4-nitrophenyl carbonate compounds reveal that the 4-nitrophenyl group acts as a potent electron-withdrawing group. This effect significantly lowers the electron density on the carbonyl carbon of the carbonate moiety, rendering it highly electrophilic and susceptible to nucleophilic attack. emerginginvestigators.orgvulcanchem.com

Computational analyses, such as Mulliken charge calculations, have quantified this effect. For instance, in a study comparing 4-nitrophenyl benzylcarbonate to its carbamate analog, the carbonyl carbon of the carbonate was found to have a significantly more positive partial charge (QA = 0.516) compared to the carbamate (QA = 0.406). emerginginvestigators.org This greater positive charge indicates a more electron-poor carbon center, which favors nucleophilic addition and explains the higher rate of hydrolysis and aminolysis observed for 4-nitrophenyl carbonates. emerginginvestigators.org

Mechanistic studies using DFT on the methanolysis of methyl 4-nitrophenyl carbonate further support a two-step reaction process. The reaction proceeds via an initial rate-limiting nucleophilic attack on the electrophilic carbonyl carbon, followed by a rapid breakdown of the resulting tetrahedral intermediate to release the stable 4-nitrophenolate (B89219) leaving group. cdnsciencepub.com The electron-withdrawing nitro group is crucial for stabilizing the transition state of this reaction. vulcanchem.com The release of the yellow-colored 4-nitrophenolate ion upon reaction also provides a convenient method for spectroscopic monitoring. emerginginvestigators.orgresearchgate.netjenkemusa.com

Computational MethodAnalyzed CompoundKey FindingImplication for ReactivityReference
DFT (Mulliken Charge Analysis)4-Nitrophenyl BenzylcarbonateThe partial charge on the carbonyl carbon (QA) is +0.516.Indicates a highly electrophilic carbon center, promoting rapid nucleophilic attack. emerginginvestigators.org
DFTMethyl 4-Nitrophenyl CarbonateThe catalyzed methanolysis proceeds via a two-step mechanism with a rate-limiting nucleophilic attack.Confirms the mechanism of acyl substitution and the role of the electrophilic carbonate. cdnsciencepub.com
DFTGeneral 4-Nitrophenyl CarbonatesThe electron-withdrawing nitro group stabilizes the reaction's transition state.Explains the lower activation energy and high reactivity of the carbonate group. vulcanchem.com

The this compound features a heptaethylene glycol (PEG7) linker. The length, flexibility, and conformational behavior of this linker are critical determinants of the properties of the final bioconjugate. Computational modeling is a vital tool for predicting how the linker will behave once conjugated to a target molecule. nih.gov

The PEG linker is known for its high flexibility, water solubility, and biocompatibility. researchgate.net Computational studies, including conformational searches and molecular modeling, are used to assess the linker's energetic landscape. These studies can predict the most favorable conformations and the strain energy associated with the linker in a bound state. nih.govresearchgate.net

For example, in the design of bivalent inhibitors, molecular modeling was used to evaluate PEG linkers of varying lengths (from 3 to 8 ethylene (B1197577) glycol units). nih.govresearchgate.net The analysis focused on identifying the optimal linker length that would minimize strain energy while allowing for a sufficient number of low-energy conformations to avoid a significant entropic penalty upon binding. nih.govresearchgate.net For a specific system, PEG linkers with five or six units were predicted to be optimal. nih.gov This type of analysis is crucial for linkers like PEG7, as it helps rationalize the choice of linker length to achieve the desired biological activity and physical properties in the final conjugate.

Computational MethodSystem StudiedKey Parameter CalculatedFindingReference
Conformational Search / Molecular ModelingPEG linkers (n=3-8) in a bivalent inhibitorNumber of low-energy conformationsA higher number of conformations is entropically favorable for binding. nih.govresearchgate.net
Conformational Search / Molecular ModelingPEG linkers (n=3-8) in a bivalent inhibitorLinker strain energyLower strain energy in the bound state is favorable for potent binding. Linkers that are too short exhibit high strain. nih.govresearchgate.net
Computational ModelingEnzyme with engineered linkersLinker conformation and enzyme performanceLinker length was found to be a more critical determinant of conformation and performance than sequence. biorxiv.org

Molecular Dynamics Simulations of this compound Interactions

Since the 1990s, both all-atom and coarse-grained force fields have been developed for PEG, enabling extensive simulations of PEGylated systems. nih.govnih.gov These simulations reveal that PEGylation significantly impacts the properties of a conjugated molecule, such as a protein or peptide. researchgate.netmdpi.com The PEG chain can increase the hydrodynamic volume of the molecule and enhance its structural stability. researchgate.net

Key insights from MD simulations of PEGylated systems include:

Solvation and Solubility: The hydrophilic PEG chain interacts favorably with water molecules, which is a primary reason for the increased water solubility of many PEGylated compounds. MD simulations can model the specific hydrogen bonding interactions between the PEG linker's ether oxygens and surrounding water molecules. mdpi.com

Steric Shielding: The flexible PEG chain can adopt a variety of conformations, effectively creating a dynamic shield around the conjugated molecule. nih.gov This "stealth" effect can protect proteins from proteolytic degradation and reduce their immunogenicity by sterically hindering interactions with proteases and antibodies. mdpi.com

Conformational Dynamics: MD simulations have shown that the size and grafting density of PEG chains can significantly influence the conformation of the conjugate. mdpi.com For instance, on protein surfaces, PEG chains may transition from a more extended "dumbbell" conformation at low grafting densities to a dense "brush-like" state at higher densities, a phenomenon that can be predicted and analyzed through simulation. nih.gov

Interactions with Membranes and Proteins: Simulations have been used to model the interaction of PEGylated nanoparticles and liposomes with cell membranes and plasma proteins. nih.govnih.gov These studies are crucial for understanding the pharmacokinetics of PEGylated drugs, as the PEG layer can reduce nonspecific protein adsorption, leading to longer circulation times in the bloodstream. nih.govresearchgate.net

Simulation TypeSystem StudiedKey Insights GainedReference
All-Atom & Coarse-Grained MDPEGylated proteins, peptides, liposomes, nanoparticlesProvides atomic-level understanding of structure, dynamics, and interactions that are difficult to capture experimentally. nih.govnih.govmdpi.com
All-Atom MDPEGylated dendrimersRevealed the influence of pH on PEG conformation and its hydrogen-bonding interactions with the dendrimer core. nih.gov
MD SimulationsPEGylated proteinsDemonstrated that PEGylation can increase structural stability and hydrodynamic volume. researchgate.net
MD SimulationsHigh-density PEGylated proteins (e.g., lysozyme)Predicted conformational transitions of PEG chains from "dumbbell" to "brush" regimes as a function of PEG molecular weight and grafting density. nih.gov

Future Research Directions and Emerging Innovations

Development of Orthogonal Reactivity and Multi-functional PEGylation Reagents

The evolution of PEGylation is moving from monofunctional reagents, like m-PEG7-4-nitrophenyl carbonate, towards the development of multi-functional and heterobifunctional linkers that allow for orthogonal reactivity. Orthogonal chemistry refers to reactions that can occur in the same vessel without interfering with one another. This allows for the sequential and specific attachment of different molecules to a single PEG linker.

Future research is focused on creating new molecular architectures based on the discrete PEG7 backbone. Instead of a simple methoxy (B1213986) cap on one end, these next-generation reagents will incorporate additional, distinct reactive groups. For example, a single PEG linker could feature a 4-nitrophenyl carbonate for amine coupling, a maleimide (B117702) group for reaction with thiols, and a third functional group for another specific target. vectorlabs.commdpi.com This enables the construction of complex bioconjugates, such as antibody-drug conjugates (ADCs) where the PEG linker not only attaches the drug but also a targeting ligand or an imaging agent. vectorlabs.com Furthermore, multi-arm or branched PEGs are being developed to increase the loading capacity of conjugated molecules, such as drugs, on a single polymeric support. mdpi.com

FeatureDescriptionResearch Goal
Orthogonal Groups Incorporating multiple, non-interfering reactive sites (e.g., for amines, thiols, carbonyls) on a single PEG linker.To enable sequential, controlled conjugation of different biomolecules or payloads.
Heterobifunctionality Designing linear PEGs with two different reactive groups at each terminus.To create specific molecular bridges between two distinct targets.
Multi-arm Architecture Synthesizing branched (4-arm, 8-arm) PEG structures, each arm terminating in a reactive group.To increase the valency and payload capacity of the final conjugate. mdpi.com

These advancements will transform discrete PEG linkers from simple spacers into versatile platforms for building intricate, multi-component systems for therapeutic and diagnostic applications.

Integration into Novel Bioorthogonal Click Chemistry Strategies

Bioorthogonal chemistry involves reactions that can be performed within living systems without interfering with native biochemical processes. nih.gov "Click chemistry," particularly the copper-free strain-promoted alkyne-azide cycloaddition (SPAAC), is a prime example of a bioorthogonal reaction and represents a major avenue for innovation. biochempeg.com

The next frontier for reagents like this compound is its fusion with click chemistry handles. Future development will see the creation of heterobifunctional reagents that combine the amine-reactive 4-nitrophenyl carbonate group with a bioorthogonal functional group, such as an azide, a strained alkyne (e.g., DBCO, BCN), or a tetrazine. biochempeg.combiochempeg.combroadpharm.com

This integration allows for a powerful two-step labeling strategy:

The 4-nitrophenyl carbonate end of the PEG linker reacts with a purified protein via its amine groups (e.g., lysine (B10760008) residues).

The bioorthogonal handle on the other end of the PEG remains available for a subsequent "click" reaction. This second reaction can be performed in a complex biological environment, such as inside a living cell, to attach a fluorescent dye, an imaging agent, or another protein. biochempeg.comnih.gov

This strategy combines the stability of the urethane (B1682113) linkage formed by the carbonate with the high specificity and biocompatibility of click chemistry, enabling researchers to track, visualize, and manipulate biomolecules in their native settings with unprecedented precision. biochempeg.comacs.org

Advancements in Controlled Polymerization for Defined PEG Architectures

The "PEG7" designation in this compound signifies that it is a discrete PEG (dPEG®) or monodisperse PEG, meaning it has a precisely defined structure with exactly seven ethylene (B1197577) glycol units. This uniformity is a significant advantage over traditional, polydisperse PEGs, which are mixtures of different chain lengths. Polydispersity can lead to batch-to-batch variability and complicate the analysis and purification of PEGylated drugs. acs.org

Future research will continue to build on the foundation of discrete PEGs, driven by advancements in controlled polymerization and purification techniques. The goals are twofold: to improve the synthesis of linear discrete PEGs and to create more complex, yet perfectly defined, molecular architectures.

Synthesis TechniqueDescriptionAdvantage for PEG Architecture
Anionic Polymerization A living polymerization method that allows for precise control over molecular weight and end-group functionality. Produces PEGs with a very narrow molecular weight distribution (low polydispersity).
Solid-Phase Synthesis A stepwise method where PEG chains are built one monomer unit at a time on a solid resin support. nih.govAllows for the synthesis of truly monodisperse PEGs with absolute control over the sequence and length. nih.gov
Automated Chromatography High-resolution purification systems used to isolate discrete PEG molecules from a mixture. biopacificmip.orgEnables the scalable production of libraries of discrete PEG derivatives with varying, but defined, structures. biopacificmip.orgacs.org

These advanced methods are enabling the synthesis of not just linear dPEGs, but also uniform branched, graft, and other non-linear structures. acs.org Such defined architectures are critical for understanding structure-activity relationships and may lead to improved therapeutic efficacy and reduced immunogenicity compared to conjugates made with polydisperse PEGs. acs.orgbiopacificmip.org

Exploration of this compound in Dynamic Covalent Chemistry Systems

Dynamic covalent chemistry (DCC) involves the formation of covalent bonds that are reversible under specific conditions, allowing materials to adapt, self-heal, or disassemble in response to a stimulus. nih.govmdpi.com The urethane bond formed from the reaction of this compound with an amine is typically very stable and considered permanent, not dynamic. broadpharm.com

However, a significant area of future research is the incorporation of PEG linkers into dynamic systems. This can be approached in two innovative ways:

Developing Reversible Urethane/Urea (B33335) Bonds: While typical urethane bonds are stable, research has shown that by introducing bulky, hindered substituents near the linkage, it is possible to create "hindered urea bonds" that can dissociate and reform reversibly under mild conditions. nih.govnih.govillinois.edumdpi.com Future work could explore modifying the carbonate or the target amine to create such a dynamic, reversible urethane linkage, enabling the controlled release of a PEGylated cargo.

Incorporating Other Dynamic Bonds: An alternative approach is to use the stable urethane bond as an anchor while incorporating other dynamic covalent bonds elsewhere in the PEG linker or the conjugated molecule. mrsec.org PEG backbones are frequently used as scaffolds for hydrogels and other materials cross-linked with reversible bonds such as imines, boronic esters, disulfides, or hemiaminals. nih.govresearchgate.net A molecule like this compound could be used to permanently attach a PEG chain to a protein, while other parts of the conjugate participate in dynamic, reversible interactions to form responsive biomaterials.

These strategies would expand the utility of PEGylation from creating stable conjugates to engineering smart, stimulus-responsive therapeutic systems and biomaterials.

Scalable Synthesis and Process Intensification Methodologies

The production of high-purity, discrete PEG reagents like this compound currently relies on well-established but often multi-step batch synthesis protocols. acs.org The typical synthesis involves the activation of the terminal hydroxyl group of m-PEG7-OH with a reagent like 4-nitrophenyl chloroformate. As the demand for these precision molecules grows, particularly for clinical and commercial applications, there is a pressing need for more efficient, scalable, and sustainable manufacturing methods.

Future innovations will focus on applying the principles of process intensification to the synthesis of activated PEGs. Process intensification aims to develop manufacturing technologies that are substantially smaller, cleaner, and more energy-efficient. cobaltcommunications.com

Key research directions include:

Transitioning from Batch to Continuous Flow Synthesis: Instead of reacting large quantities in a single vessel, continuous flow chemistry involves pumping reagents through small tubes or channels where they mix and react. This approach offers superior control over reaction parameters (temperature, time), improves safety by minimizing the volume of hazardous materials at any given moment, and can lead to higher consistency and yield. cobaltcommunications.com

Developing Advanced Purification Methods: The synthesis of discrete PEGs requires rigorous purification. acs.org Investing in automated and continuous chromatography systems can streamline this critical step, reducing solvent usage and increasing throughput compared to traditional batch column chromatography.

Improving Catalyst Efficiency: The activation step often uses a base as a catalyst or acid scavenger. Research into more efficient and recyclable catalysts can reduce waste and simplify the purification process.

By adopting these modern manufacturing principles, the production of this compound and other advanced PEG reagents can become more scalable, cost-effective, and environmentally friendly, facilitating their broader use in next-generation biopharmaceuticals. cobaltcommunications.compharmaceutical-technology.com

Q & A

Q. What computational methods predict the impact of PEG spacer length on PROTAC ternary complex formation?

  • Tools:
  • Molecular Dynamics (MD): Simulate interactions between PROTAC, target protein, and E3 ligase.
  • Free Energy Calculations: Compare binding affinities of PEG7 vs. other spacers.
  • Machine Learning: Train models on existing PROTAC datasets to optimize spacer design .

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Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
m-PEG7-4-nitrophenyl carbonate
Reactant of Route 2
Reactant of Route 2
m-PEG7-4-nitrophenyl carbonate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.